(2E)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid
CAS No.: 512809-25-5
Cat. No.: VC6264666
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 512809-25-5 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | YUDAQQKQCULJEW-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)C=CC(=O)O)C |
| Canonical SMILES | CCN1C(=C(C=N1)C=CC(=O)O)C |
Introduction
Chemical Identification and Basic Properties
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoic acid, reflects its core structure: a pyrazole ring with ethyl (C₂H₅) and methyl (CH₃) substituents at the 1- and 5-positions, respectively, and an acrylic acid group (-CH₂-CH₂-COOH) at the 4-position . The (2E) designation specifies the trans configuration of the double bond in the acrylic acid chain, which influences reactivity and intermolecular interactions .
Key identifiers include:
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PubChem CID: 601964
The planar pyrazole ring and conjugated acrylic acid system contribute to its stability and potential for π-π stacking interactions, as evidenced by computational models .
Physicochemical Properties
The acrylic acid moiety confers moderate water solubility, while the hydrophobic pyrazole ring enhances lipid membrane permeability . Experimental solubility data remains unpublished, though analogs with similar structures show solubility in polar aprotic solvents like DMSO .
Synthesis and Manufacturing
| Supplier | Location | Purity | Price Range (USD/g) |
|---|---|---|---|
| Block Chemical Technology Co., Ltd. | China | >95% | $50–$80 |
| Nanjing Shizhou Biology Technology | China | >90% | $45–$75 |
| VulcanChem | United States | >98% | $70–$100 |
Suppliers recommend storage at –20°C under inert gas to prevent degradation .
Chemical Reactivity and Functionalization
Key Reactivity Profiles
The compound’s α,β-unsaturated carboxylic acid group enables:
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Michael Additions: Nucleophilic attack at the β-carbon, forming adducts with amines or thiols .
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Polymerization: Radical-initiated chain growth for materials science applications .
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Esterification: Conversion to methyl or ethyl esters for enhanced bioavailability .
The pyrazole ring participates in:
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Electrophilic Substitution: Nitration or sulfonation at the 3-position .
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Coordination Chemistry: Binding to transition metals (e.g., Cu²⁺, Fe³⁺) via N-atom lone pairs .
Stability and Degradation
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Thermal Stability: Decomposes above 250°C, based on thermogravimetric analysis of analogs .
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Photolytic Sensitivity: UV exposure induces E-to-Z isomerization, requiring amber glass storage .
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Hydrolytic Degradation: Susceptible to base-catalyzed ester hydrolysis (if esterified) .
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing MPC inhibitors to treat metabolic dysfunction-associated steatohepatitis (MASH) .
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Prodrug Design: Ester derivatives (e.g., ethyl ester) show enhanced cellular uptake .
Materials Science
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